molecular formula C19H21ClO4 B13882029 3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid

3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid

Cat. No.: B13882029
M. Wt: 348.8 g/mol
InChI Key: NEYZKGZDHIWOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorophenol with ethylene oxide to form 4-(2-chloroethoxy)phenol. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone undergoes a Michael addition with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent selection and purification methods are also critical in ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with similar structural features, used as an antihistamine.

    Profenofos: An organophosphate insecticide with a chlorophenyl group.

    Oxazole Derivatives: Compounds with similar heterocyclic structures and biological activities.

Uniqueness

3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

3-[4-[2-(4-chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid

InChI

InChI=1S/C19H21ClO4/c1-2-23-18(13-19(21)22)15-5-9-17(10-6-15)24-12-11-14-3-7-16(20)8-4-14/h3-10,18H,2,11-13H2,1H3,(H,21,22)

InChI Key

NEYZKGZDHIWOSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.